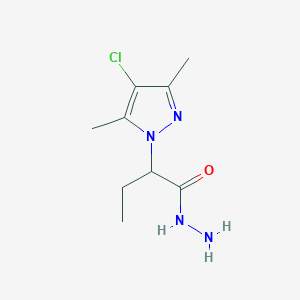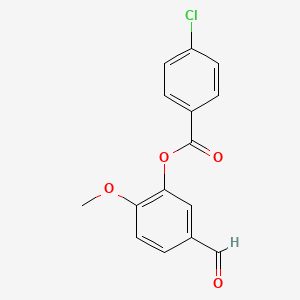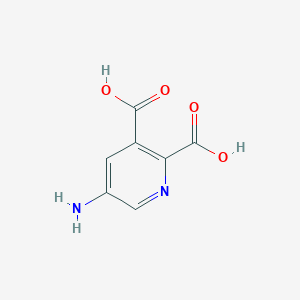
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide, also known as CDNBH, is a chemical compound that has been widely used in scientific research. CDNBH is a hydrazide derivative that has been synthesized by various methods and has been found to have numerous biochemical and physiological effects. We will also list future directions for research on CDNBH.
Scientific Research Applications
Synthesis and Characterization
Regioselective Synthesis : The compound is involved in the regioselective synthesis of succinyl-spaced pyrazoles, including a variety of derivatives, through cyclocondensation reactions. This demonstrates its utility in creating structurally diverse pyrazoles (Bonacorso et al., 2011).
Formation of Complexes : Studies have shown that derivatives of this compound can form complexes with various metals, which are then analyzed for their properties and potential applications. For instance, the complex formation of PdCl2 with 1-substituted 3,5-dimethylpyrazoles was studied, elucidating the nitrogen atoms' participation in coordination (Khachatryan et al., 2017).
Synthesis of Derivatives : The compound plays a role in the synthesis of novel pyrazole derivatives, serving as a precursor in various chemical reactions. These derivatives are then analyzed for their properties and potential applications (Sirakanyan et al., 2020).
Biological and Pharmacological Research
Antibacterial Activity : Some derivatives synthesized from this compound have been tested for their antibacterial activities, demonstrating its relevance in the development of new antimicrobial agents (Al-Ghamdi, 2019).
Antioxidant Activity : Research has shown that certain derivatives exhibit significant antioxidant properties, indicating potential therapeutic applications (Karrouchi et al., 2019).
Cytotoxic Properties : Studies on derivatives of this compound have shown cytotoxic properties against tumor cell lines, suggesting its potential in cancer research (Kodadi et al., 2007).
Material Science and Corrosion Inhibition
Corrosion Inhibition : Derivatives of this compound have been investigated as corrosion inhibitors for steel, demonstrating its potential application in material science and engineering (El Arrouji et al., 2020).
Electrochemical Analysis : The electrochemical properties of pyrazole derivatives are studied to understand their potential as corrosion inhibitors, adding to the breadth of applications in the field of chemistry and materials science (Masoumi et al., 2020).
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)butanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN4O/c1-4-7(9(15)12-11)14-6(3)8(10)5(2)13-14/h7H,4,11H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUDMXVDUQKYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)N1C(=C(C(=N1)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499038.png)

![4-(4-Ethylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2499042.png)
![(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499046.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2499047.png)
![3-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2499048.png)
![N-((2-isopropoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2499050.png)
![2-Chloro-N-[3-(2-chloro-6-methylphenyl)propyl]acetamide](/img/structure/B2499052.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2499055.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2499056.png)


![3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2499060.png)